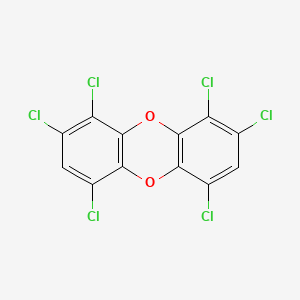

1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin

Descripción

BenchChem offers high-quality 1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4,6,8,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5(15)9-11(7(3)17)20-12-8(18)4(14)2-6(16)10(12)19-9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URELDHWUZUWPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074068 | |

| Record name | 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-09-8 | |

| Record name | 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54VU8W4KXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Absence of a Toxicity Equivalency Factor for 1,2,4,6,8,9-HxCDD: A Technical Guide

This technical guide provides an in-depth exploration of the toxicological evaluation of hexachlorodibenzo-p-dioxin (HxCDD) isomers, with a specific focus on the rationale behind the absence of a World Health Organization (WHO) Toxicity Equivalency Factor (TEF) for the 1,2,4,6,8,9-HxCDD congener. This document is intended for researchers, scientists, and professionals in drug development and environmental health who require a comprehensive understanding of the principles governing the risk assessment of dioxin-like compounds.

The Toxicity Equivalency Factor (TEF) Concept: A Framework for Risk Assessment

The TEF methodology is a cornerstone of the risk assessment of dioxins and dioxin-like compounds (DLCs).[1][2] It provides a scientifically robust framework for evaluating the potential human health risks posed by complex mixtures of these compounds.[2] The central tenet of the TEF concept is the additivity of the toxic effects of individual congeners that act through a common mechanism.[1]

The TEF of a specific dioxin-like congener represents its toxic potency relative to the most toxic and well-characterized dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0.[1] The total toxic equivalency (TEQ) of a mixture is then calculated by summing the products of the concentration of each congener and its respective TEF. This allows for the expression of the toxicity of a complex mixture as a single, TCDD-equivalent concentration.[1]

The assignment of a TEF to a compound is a rigorous process overseen by expert panels, such as those convened by the WHO.[3] This process relies on a comprehensive evaluation of available toxicological data from both in vivo and in vitro studies. A compound must meet several key criteria to be considered "dioxin-like" and thus be assigned a TEF. These criteria include:

-

Structural similarity to TCDD: The molecule must possess a planar or near-planar structure with chlorine atoms in specific lateral positions.

-

Binding to the Aryl Hydrocarbon Receptor (AhR): The compound must demonstrate the ability to bind to and activate the AhR, a ligand-activated transcription factor that mediates the toxic effects of dioxins.

-

Elicitation of AhR-mediated toxic and biochemical responses: The compound must induce a spectrum of toxicological effects that are characteristic of AhR activation, such as developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.

-

Persistence and bioaccumulation: The compound should be resistant to metabolic degradation and tend to accumulate in fatty tissues.

The Case of 1,2,4,6,8,9-HxCDD: Why No TEF?

The primary reason for the absence of a TEF for 1,2,4,6,8,9-HxCDD lies in its molecular structure. The "dioxin-like" toxicity of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) is critically dependent on the presence of chlorine atoms in the lateral positions (2, 3, 7, and 8) of the dibenzo-p-dioxin or dibenzofuran backbone. This specific substitution pattern is a prerequisite for high-affinity binding to the aryl hydrocarbon receptor (AhR).

The 1,2,4,6,8,9-HxCDD isomer lacks chlorine atoms in the crucial 3 and 7 positions. This structural difference significantly hinders its ability to bind to and activate the AhR with the same potency as the 2,3,7,8-substituted congeners. Consequently, it does not elicit the characteristic spectrum of dioxin-like toxicities and fails to meet the fundamental criteria for inclusion in the TEF scheme.

While 1,2,4,6,8,9-HxCDD is a hexachlorinated dioxin, its toxicological profile is distinct from that of its "dioxin-like" counterparts. The absence of a TEF for this isomer underscores the critical importance of congener-specific analysis in the risk assessment of dioxins.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: The Molecular Basis of Dioxin Toxicity

The toxic effects of dioxin-like compounds are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4][5][6][7][8] The canonical AhR signaling pathway is a well-characterized cascade of molecular events:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.[4][5] The binding of a dioxin-like ligand, such as TCDD, to the AhR triggers a conformational change in the receptor.

-

Nuclear Translocation: This conformational change leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal on the AhR.[4][5] The ligand-bound AhR then translocates from the cytoplasm into the nucleus.

-

Heterodimerization and DNA Binding: Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[4][6] This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[4]

-

Gene Transcription: The binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[4] The sustained and inappropriate activation of this signaling pathway by persistent dioxin-like compounds is thought to be the underlying cause of their diverse toxic effects.

Caption: Figure 1: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Methodologies for TEF Determination

The determination of TEFs is a data-intensive process that integrates results from a variety of experimental models. The primary goal of these studies is to determine the Relative Potency (REP) of a test compound compared to TCDD. The REP is a measure of the dose of TCDD required to produce the same level of a specific biological or toxicological effect as a given dose of the test compound.

In Vivo Bioassays

In vivo studies in laboratory animals, primarily rodents, are considered the gold standard for TEF determination as they provide data on the integrated toxicological response of a whole organism.

Typical In Vivo Rodent Bioassay Protocol for REP Determination:

-

Animal Model Selection: Sprague-Dawley rats or C57BL/6 mice are commonly used due to their well-characterized responses to dioxin-like compounds.

-

Dose-Response Assessment: Graded doses of the test congener and TCDD are administered to separate groups of animals, typically via oral gavage. A control group receiving the vehicle (e.g., corn oil) is also included.

-

Endpoint Evaluation: A range of toxicological endpoints are assessed, including:

-

Biochemical endpoints: Induction of CYP1A1/1B1 enzyme activity in the liver.

-

Immunotoxicity: Thymic atrophy, suppression of immune cell function.

-

Reproductive and Developmental Toxicity: Cleft palate formation in offspring, decreased sperm production.

-

Carcinogenicity: Tumor formation in long-term studies.

-

-

Data Analysis: Dose-response curves are generated for both the test compound and TCDD for each endpoint. The REP is calculated as the ratio of the ED50 (the dose that produces 50% of the maximal response) of TCDD to the ED50 of the test compound.

Caption: Figure 2: Workflow for In Vivo REP Determination.

In Vitro Bioassays

In vitro assays offer a more rapid and cost-effective approach for screening the dioxin-like activity of a large number of compounds. These assays are typically based on cultured cells that have been genetically engineered to report on the activation of the AhR signaling pathway.

The CALUX (Chemically Activated Luciferase Expression) Bioassay:

The CALUX bioassay is a widely used in vitro method for assessing dioxin-like activity.[9][10][11][12] It utilizes a genetically modified cell line, often a rat hepatoma cell line (H4IIE), that contains a luciferase reporter gene under the control of DREs.[11]

CALUX Bioassay Protocol:

-

Cell Culture: H4IIE-luc cells are cultured in 96-well plates until they reach a confluent monolayer.

-

Sample Preparation: The test compound or environmental extract is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Dosing: The cells are exposed to the various dilutions of the test compound and a standard curve of TCDD.

-

Incubation: The cells are incubated for a specific period (typically 24 hours) to allow for AhR activation and luciferase gene expression.

-

Lysis and Luciferase Assay: The cells are lysed, and a substrate for the luciferase enzyme is added. The resulting light emission is measured using a luminometer.

-

Data Analysis: The light intensity is proportional to the amount of AhR activation. A dose-response curve is generated, and the REP is calculated by comparing the EC50 (the concentration that produces 50% of the maximal response) of the test compound to that of TCDD.

Caption: Figure 3: Workflow of the CALUX Bioassay.

Summary of WHO TEF Values for Dioxin-like Compounds

For comparative purposes, the following table summarizes the 2005 and 2022 WHO-TEF values for several dioxin-like compounds. The absence of 1,2,4,6,8,9-HxCDD from this and other official lists of TEFs is a direct consequence of its non-dioxin-like toxicological profile.

| Congener | 2005 WHO-TEF | 2022 WHO-TEF |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | ||

| 2,3,7,8-Tetrachloro-dibenzo-p-dioxin (TCDD) | 1 | 1 |

| 1,2,3,7,8-Pentachloro-dibenzo-p-dioxin (PeCDD) | 1 | 0.4 |

| 1,2,3,4,7,8-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 | 0.09 |

| 1,2,3,6,7,8-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 | 0.07 |

| 1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 | 0.05 |

| 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxin (HpCDD) | 0.01 | 0.003 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 | 0.0001 |

| Polychlorinated Dibenzofurans (PCDFs) | ||

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | 0.07 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 | 0.3 |

| Dioxin-like Polychlorinated Biphenyls (PCBs) | ||

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.1 | 0.04 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.03 | 0.007 |

Source: Adapted from WHO reports.

Conclusion

The absence of a Toxicity Equivalency Factor for 1,2,4,6,8,9-HxCDD is a scientifically grounded decision based on its molecular structure and resulting lack of significant interaction with the aryl hydrocarbon receptor. This highlights the specificity of the TEF system and the importance of congener-specific analysis in accurately assessing the risks associated with dioxin exposure. A thorough understanding of the underlying principles of TEF determination, including the intricacies of the AhR signaling pathway and the methodologies of in vivo and in vitro bioassays, is essential for professionals in the fields of toxicology, drug development, and environmental health.

References

-

Aryl hydrocarbon receptor signaling pathway. (URL: [Link])

-

Signaling network map of the aryl hydrocarbon receptor. (URL: [Link])

-

Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy. (URL: [Link])

-

Aryl hydrocarbon receptor signaling pathway. (URL: [Link])

-

Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. (URL: [Link])

-

BIOANALITICAL - CALUX Bioassay for Dioxin Screening. (URL: [Link])

-

Method 4435: Screening For Dioxin-Like Chemical Activity In Soils And Sediments Using The Calux Bioassay And TEQ Determinatio - EPA. (URL: [Link])

-

DR CALUX® | BioDetection Systems. (URL: [Link])

-

Chemically activated luciferase gene expression (CALUX) cell bioassay analysis for the estimation of dioxin-like activity: critical parameters of the CALUX procedure that impact assay results. (URL: [Link])

-

WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. (URL: [Link])

-

Table of TEF (= toxic equivalency factors) for dioxins, furans and dioxin-like PCBs. (URL: [Link])

-

I-TEF (International Toxicity Equivalency Factor) - Dioxin Pollutants. (URL: [Link])

-

Ah Receptor Binding to its Cognate Response Element is Required for Dioxin-Mediated Toxicity. (URL: [Link])

-

The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds. (URL: [Link])

-

CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. (URL: [Link])

-

Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. (URL: [Link])

-

2,3,7,8-Tetrachlorodibenzodioxin. (URL: [Link])

-

Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. (URL: [Link])

-

Toxic equivalency factor. (URL: [Link])

-

ATSDR Toxic Equivalents Procedure for Dioxin and Dioxin-like Compounds Evaluation. (URL: [Link])

Sources

- 1. esmed.org [esmed.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dioxins.com [dioxins.com]

- 10. epa.gov [epa.gov]

- 11. biodetectionsystems.com [biodetectionsystems.com]

- 12. Chemically activated luciferase gene expression (CALUX) cell bioassay analysis for the estimation of dioxin-like activity: critical parameters of the CALUX procedure that impact assay results - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of the 1,2,4,6,8,9-HxCDD Isomer

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and toxicological implications of the 1,2,4,6,8,9-hexachlorodibenzo-p-dioxin (1,2,4,6,8,9-HxCDD) isomer. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of characterizing this specific congener of the polychlorinated dibenzo-p-dioxin (PCDD) family.

Introduction: The Significance of 1,2,4,6,8,9-HxCDD

Polychlorinated dibenzo-p-dioxins (PCDDs) are a class of persistent organic pollutants (POPs) that are byproducts of various industrial processes, including incineration and the manufacturing of certain chemicals. The toxicity of PCDD congeners is highly dependent on the number and position of chlorine atoms on the dibenzo-p-dioxin backbone. The 1,2,4,6,8,9-HxCDD isomer, with the chemical formula C₁₂H₂Cl₆O₂, belongs to the hexachlorinated dibenzo-p-dioxin group. Understanding the three-dimensional structure and conformational flexibility of this specific isomer is paramount for elucidating its environmental fate, biological activity, and potential for toxicological effects.

While extensive research has focused on the highly toxic 2,3,7,8-substituted congeners, non-2,3,7,8-substituted isomers like 1,2,4,6,8,9-HxCDD are also prevalent in environmental matrices and warrant detailed investigation to fully comprehend the toxicological risks associated with dioxin exposure. This guide will provide the foundational knowledge and methodologies required to undertake such an investigation.

Molecular Structure of 1,2,4,6,8,9-HxCDD

The fundamental structure of 1,2,4,6,8,9-HxCDD consists of two benzene rings connected by two oxygen atoms, with six chlorine atoms attached at the 1, 2, 4, 6, 8, and 9 positions. The molecule has a molecular weight of 390.861 g/mol . The IUPAC name for this compound is 1,2,4,6,8,9-hexachlorodibenzo[b,e]dioxin.

Caption: 2D representation of the 1,2,4,6,8,9-HxCDD molecular structure.

Conformational Analysis

The dibenzo-p-dioxin core is not perfectly planar. The flexibility of the molecule arises from the rotation around the C-O-C ether linkages, leading to different spatial arrangements or conformations. The planarity and symmetry of the molecule are critical factors influencing its ability to bind to the aryl hydrocarbon receptor (AhR), a key step in initiating toxic effects.

Key Conformational Parameters

The conformation of 1,2,4,6,8,9-HxCDD can be described by several key dihedral angles:

-

C-O-C-C dihedral angles: These angles define the "butterfly" or "boat" conformation of the central dioxin ring.

-

C-C-O-C dihedral angles: These angles describe the twisting of the benzene rings relative to the central ring.

The relative energies of different conformers determine the most stable, and therefore most populated, conformation at a given temperature.

Computational Approach to Conformational Analysis

Due to the challenges in obtaining experimental conformational data for specific, non-commercial PCDD isomers, computational methods are invaluable. Density Functional Theory (DFT) has been successfully employed to calculate the thermodynamic properties of all 75 PCDD congeners.

-

Initial Structure Generation:

-

Construct the 3D structure of 1,2,4,6,8,9-HxCDD using molecular modeling software.

-

Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Perform a full geometry optimization using the B3LYP functional with the 6-31G** basis set. This level of theory has been shown to provide reliable thermodynamic data for PCDDs.

-

The optimization should be performed without any symmetry constraints to allow the molecule to adopt its lowest energy conformation.

-

Ensure the optimization converges to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

-

Conformational Search (Optional but Recommended):

-

To explore the potential energy surface more thoroughly, perform a conformational search by systematically rotating key dihedral angles (e.g., around the C-O bonds) and performing a geometry optimization for each starting structure.

-

This can help identify multiple stable conformers and determine the global minimum energy structure.

-

-

Analysis of Results:

-

From the optimized geometry, extract key structural parameters, including bond lengths, bond angles, and dihedral angles.

-

Calculate the relative energies of any identified stable conformers to determine their population distribution based on the Boltzmann distribution.

-

Caption: Workflow for the computational conformational analysis of 1,2,4,6,8,9-HxCDD.

Experimental Methodologies for Structural Elucidation

While computational methods are powerful, experimental validation is crucial. The primary experimental technique for the analysis of PCDD isomers is Gas Chromatography/Mass Spectrometry (GC/MS).

Protocol: Isomer-Specific Analysis of HxCDDs by GC/MS

-

Sample Preparation:

-

Extraction of the analytes from the sample matrix (e.g., soil, sediment, biological tissue) using appropriate solvents and techniques (e.g., Soxhlet extraction).

-

Cleanup of the extract to remove interfering compounds. This often involves multi-step column chromatography.

-

-

GC Separation:

-

Employ a high-resolution capillary GC column (e.g., DB-5ms) to achieve separation of the various HxCDD isomers. The separation of the toxic 1,2,3,6,7,8-HxCDF and the non-toxic 1,2,3,4,7,8-HxCDF is a critical performance metric for the chromatographic system, with a required peak-to-peak valley of less than 25%.

-

Optimize the GC oven temperature program to maximize the resolution of the target isomers.

-

-

MS Detection:

-

Utilize a high-resolution mass spectrometer (HRMS) or a triple quadrupole mass spectrometer (MS/MS) for sensitive and selective detection.

-

For HRMS, operate in the selected ion monitoring (SIM) mode with a mass resolution of ≥10,000.

-

For MS/MS, monitor at least two specific precursor-to-product ion transitions for each analyte to ensure confident identification.

-

-

Quantification:

-

Use isotope dilution with ¹³C-labeled internal standards for accurate quantification, which corrects for variations in extraction efficiency and instrument response.

-

| Parameter | Typical Value/Condition | Reference |

| GC Column | DB-5ms or equivalent | |

| GC Temperature Program | Optimized for isomer separation | |

| MS Mode | HRMS (SIM) or MS/MS (MRM) | |

| Mass Resolution (HRMS) | ≥ 10,000 | |

| Quantification | Isotope Dilution |

Structure-Activity Relationship and Toxicological Implications

The toxicity of PCDDs is primarily mediated by their binding to the aryl hydrocarbon receptor (AhR). The binding affinity is strongly influenced by the planarity and the substitution pattern of the dioxin molecule.

The Role of 2,3,7,8-Substitution

The most toxic PCDD congeners are those with chlorine atoms at the lateral 2, 3, 7, and 8 positions. This substitution pattern promotes a planar conformation, which is optimal for binding to the AhR. The 1,2,4,6,8,9-HxCDD isomer lacks this critical 2,3,7,8-substitution pattern. Therefore, it is expected to have a significantly lower binding affinity for the AhR and, consequently, a much lower "dioxin-like" toxicity compared to its 2,3,7,8-substituted counterparts.

Toxic Equivalency Factors (TEFs)

To assess the overall toxicity of a mixture of dioxins, the concept of Toxic Equivalency Factors (TEFs) is used. The TEF of a congener is a measure of its toxicity relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is assigned a TEF of 1.0. While TEF values have been established for the 2,3,7,8-substituted HxCDD isomers (e.g., 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD have TEFs of 0.1), a specific TEF for 1,2,4,6,8,9-HxCDD has not been officially assigned, but it is expected to be very low.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the biological activity or toxicity of a chemical based on its molecular structure. For PCDDs, QSAR models have been developed to predict their toxicity based on various molecular descriptors, including electronic properties and molecular shape.

-

Descriptor Calculation:

-

Using the DFT-optimized structure of 1,2,4,6,8,9-HxCDD, calculate a range of molecular descriptors. These can include:

-

Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

-

Topological descriptors: Molecular connectivity indices.

-

Geometrical descriptors: Molecular surface area, volume.

-

-

-

Model Application:

-

Utilize a validated QSAR model for PCDD toxicity. These models are typically developed using a training set of congeners with known toxicities.

-

Input the calculated descriptors for 1,2,4,6,8,9-HxCDD into the QSAR model to predict its toxicity (e.g., as a predicted TEF or EC₅₀ value).

-

-

Validation:

-

Assess the reliability of the prediction by considering the applicability domain of the QSAR model. Ensure that the descriptors for 1,2,4,6,8,9-HxCDD fall within the range of the training set compounds.

-

Caption: Relationship between molecular structure, AhR binding, and toxicity of 1,2,4,6,8,9-HxCDD.

Conclusion

The molecular structure and conformation of 1,2,4,6,8,9-HxCDD are critical determinants of its potential biological activity. While this specific isomer is expected to have low dioxin-like toxicity due to the absence of a 2,3,7,8-chlorine substitution pattern, a thorough characterization using the computational and experimental methodologies outlined in this guide is essential for a comprehensive risk assessment. The protocols provided herein offer a robust framework for researchers to investigate the properties of this and other less-studied PCDD congeners, contributing to a more complete understanding of the environmental and health impacts of dioxins.

References

- A QSAR study was developed in order to model the toxicity of dioxin, specifically toxicity of polyhalogenate /polychlorinated dibenzo-p-dioxins (25PHCDs/ PCDDs).The QSAR model was constructed, using Genetic Function Algorithm (GFA).The Quantum chemical descriptors were computed by density functional theory (DFT) at B3LYP/ 6-31G*. Model-1 with highest statistical significance was selected and it has squared correlation coefficient (R2) =0.

The Thermodynamic Stability of Hexachlorodibenzo-p-dioxin (HxCDD) Congeners: A Mechanistic and Computational Guide

Executive Summary

Polychlorinated dibenzo-p-dioxins (PCDDs) are ubiquitous environmental pollutants characterized by their exceptional chemical inertness, lipophilicity, and extreme toxicity. Among the 75 PCDD congeners, the hexachlorinated homologues (HxCDDs) represent a critical intersection of high thermodynamic stability and potent biological activity. Understanding the thermodynamic properties of HxCDD congeners—specifically their enthalpies of formation (

This whitepaper provides an in-depth, authoritative analysis of the structural determinants governing HxCDD thermodynamic stability, coupled with field-proven computational and experimental protocols for their quantification.

Structural Determinants of HxCDD Stability

The thermodynamic stability of HxCDD congeners is not uniform; it is dictated by the specific substitution pattern of the six chlorine atoms on the dibenzo-p-dioxin core. The relative stability of these isomers is governed by two primary physical forces:

-

Intramolecular Cl-Cl Repulsion (Steric Hindrance): The most significant destabilizing factor in PCDDs is the presence of adjacent (ortho) chlorine atoms. Chlorine atoms possess large van der Waals radii. When positioned at adjacent carbon sites (e.g., the 1,2 or 2,3 positions), the resulting steric clash forces the aromatic rings to deviate slightly from their ideal planar geometry.

-

Disruption of

-Conjugation: The dibenzo-p-dioxin core relies on extended

Consequently, congeners with the fewest adjacent chlorine pairs are thermodynamically favored. During the cooling path of MSWI flue gases (200–400°C), de novo synthesis on fly ash surfaces is thermodynamically controlled, leading to congener profiles that closely mirror their relative Gibbs free energies[1]. Furthermore, highly chlorinated congeners like HxCDDs exhibit greater thermodynamic stability during atmospheric aging compared to their less chlorinated counterparts, leading to their enrichment in fine particulate matter (PM2.5) during haze episodes[2].

Quantitative Data: HxCDD Congener Profiles

The table below summarizes the 10 HxCDD congeners, their structural features, and their Toxic Equivalency Factors (TEF). The relative stability is inversely proportional to the number of adjacent chlorine interactions.

| Congener | Substitution Pattern | Adjacent Cl Pairs | TEF (WHO 2005) | Relative Thermodynamic Stability |

| 1,2,4,6,7,9-HxCDD | Non-lateral | 2 | 0 | Highest (Minimal steric clash) |

| 1,2,3,4,6,7-HxCDD | Mixed | 4 | 0 | Low |

| 1,2,3,4,6,8-HxCDD | Mixed | 3 | 0 | Moderate |

| 1,2,3,4,6,9-HxCDD | Mixed | 3 | 0 | Moderate |

| 1,2,3,4,7,8-HxCDD | Lateral (2,3,7,8) | 3 | 0.1 | Moderate-Low |

| 1,2,3,6,7,8-HxCDD | Lateral (2,3,7,8) | 4 | 0.1 | Low |

| 1,2,3,6,7,9-HxCDD | Mixed | 3 | 0 | Moderate |

| 1,2,3,6,8,9-HxCDD | Mixed | 2 | 0 | High |

| 1,2,3,7,8,9-HxCDD | Lateral (2,3,7,8) | 4 | 0.1 | Low |

| 1,2,4,6,8,9-HxCDD | Non-lateral | 2 | 0 | High |

Note: The laterally substituted congeners (2,3,7,8-positions) are the most toxic but are often thermodynamically less stable than non-laterally substituted isomers due to forced adjacent Cl pairing.

Computational Methodology: Density Functional Theory (DFT)

To accurately predict the thermodynamic stability of HxCDD congeners, researchers rely on Density Functional Theory (DFT). Standard atomization energy calculations often yield high errors for large halogenated aromatics due to incomplete cancellation of electron correlation errors.

Causality in Protocol Design: To circumvent this, the protocol below utilizes isodesmic reactions . In an isodesmic reaction, the number and types of chemical bonds are conserved between reactants and products. This self-validating mathematical trick ensures that systematic errors inherent to the chosen DFT functional (e.g., B3LYP) cancel out, yielding highly accurate enthalpies of formation (

Step-by-Step Computational Protocol

-

Initial Geometry Construction: Build the 3D molecular structures of the target HxCDD congeners using a molecular editor (e.g., GaussView). Ensure starting geometries are planar (

symmetry for the core). -

Geometry Optimization: Execute an optimization using the B3LYP functional with a moderate basis set, typically 6-31G(d,p). This balances computational cost with structural accuracy.

-

Frequency Calculation: Run a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

Validation Check: Ensure there are no imaginary frequencies. An imaginary frequency indicates a transition state rather than a local minimum.

-

Data Extraction: Extract the Zero-Point Energy (ZPE) and thermal corrections to enthalpy (

) and Gibbs free energy (

-

-

Single-Point Energy (SPE) Refinement: To capture the diffuse electron clouds of the chlorine atoms accurately, perform a single-point energy calculation on the optimized geometry using a highly extended basis set, such as B3LYP/6-311+G(3df,2p).

-

Isodesmic Reaction Modeling: Set up a hypothetical reaction. For HxCDD, a common isodesmic reaction involves reacting the HxCDD congener with benzene to form dibenzo-p-dioxin (DD) and chlorobenzene.

-

Equation:

-

-

Thermodynamic Derivation: Calculate the heat of reaction (

) using the SPE and ZPE data. Because the experimental

Computational workflow for determining HxCDD thermodynamic properties via DFT.

Experimental Validation: Fly Ash Equilibration & GC-HRMS

While DFT provides theoretical groundings, empirical validation is required to confirm that thermodynamic stability dictates real-world congener profiles. The following protocol describes the thermal equilibration of MSWI fly ash, a self-validating system where kinetic barriers are overcome, allowing the system to reach a thermodynamic minimum.

Step-by-Step Experimental Protocol

-

Sample Preparation: Collect raw fly ash from the electrostatic precipitator (ESP) of a municipal solid waste incinerator. Homogenize and dry the sample at 105°C for 2 hours to remove moisture.

-

Thermal Annealing: Place 10g of the fly ash in a quartz tube reactor. Purge the system with a carrier gas mixture (e.g., 10%

in -

Extraction: Transfer the annealed ash to a Soxhlet extractor. Spike the sample with a known concentration of

-labeled HxCDD internal standards (e.g., -

Clean-up: Pass the concentrated extract through a multi-layer silica gel column (acidic/basic/neutral) followed by an alumina or carbon column to isolate the PCDD/F fraction from bulk lipids and other aromatics.

-

GC-HRMS Analysis: Inject the purified extract into a Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (GC-HRMS). Use a high-polarity capillary column (e.g., DB-5ms or SP-2331) to resolve the specific HxCDD isomers.

-

Data Correlation: Quantify the relative abundance of each HxCDD congener. Plot the natural log of their relative abundances against the calculated relative Gibbs free energies (

). A linear correlation validates that the system is under thermodynamic control.

Mechanistic pathway of HxCDD formation and reductive dechlorination.

Degradation Kinetics vs. Thermodynamic Stability

Understanding the thermodynamic stability of HxCDD is also crucial for developing remediation strategies. Biological and chemical remediation techniques often rely on reductive dehalogenation (hydrogenolysis).

The Mechanistic Link: Reductive dechlorination occurs via dissociative electron transfer. The thermodynamic favorability of this reaction is directly linked to the reduction potential of the specific congener[5]. Highly stable, fully chlorinated rings require higher activation energies to break the C-Cl bond. However, studies using Non-Thermal Plasma (NTP) and specific bacterial strains (e.g., Sphingomonas wittichii RW1) have demonstrated that the substitution pattern influences degradability. For instance, S. wittichii RW1 can successfully catabolize 1,2,3,4,7,8-HxCDD into tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol, proving that biological systems can overcome the thermodynamic stability of these heavily chlorinated ethers[6].

Linear free-energy relationships (LFERs) are now utilized to link the calculated thermodynamic reduction potentials of HxCDD congeners to their kinetic rate constants of dechlorination, allowing environmental engineers to predict the half-lives of these toxins in contaminated soils[5].

References

-

Theoretical Study on the Reaction of OH Radicals with Polychlorinated Dibenzo-p-dioxins Source: ResearchGate URL:[Link]

-

Enthalpies of Formation of Dibenzo-p-dioxin and Polychlorinated Dibenzo-p-dioxins Calculated by Density Functional Theory Source: ResearchGate URL:[Link]

-

Biotransformation of 1,2,3-Tri- and 1,2,3,4,7,8-Hexachlorodibenzo-p-Dioxin by Sphingomonas wittichii Strain RW1 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Modeling the Reductive Dechlorination of Polychlorinated Dibenzo-p-Dioxins: Kinetics, Pathway, and Equivalent Toxicity Source: ACS Publications URL:[Link]

-

Divergent Characteristics of PCDD/Fs During Dust Storms and Haze Episodes in East China: Congener Profiles, Enrichment Mechanisms, and Health Risks Source: MDPI URL:[Link]

-

Thermodynamic model of flue gas cooling path and implications on heavy metal recovery from MSWI fly ash Source: Universität Bern (BORIS Theses) URL:[Link]

-

Reactions of Dibenzofuran and 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin on Municipal Waste Incinerator Fly Ash Source: R Discovery URL:[Link]

Sources

- 1. boristheses.unibe.ch [boristheses.unibe.ch]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biotransformation of 1,2,3-Tri- and 1,2,3,4,7,8-Hexachlorodibenzo-p- Dioxin by Sphingomonas wittichii Strain RW1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sources and Formation Mechanisms of 1,2,4,6,8,9-HxCDD in Combustion Processes

Abstract

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants of significant toxicological concern. Their formation as unintentional byproducts of thermal and industrial processes is a key area of environmental and health research. This technical guide provides an in-depth analysis of the sources and formation mechanisms of a specific congener, 1,2,4,6,8,9-hexachlorodibenzo-p-dioxin (1,2,4,6,8,9-HxCDD). While much of the literature focuses on the highly toxic 2,3,7,8-substituted congeners, understanding the formation of other isomers is critical for a complete toxicological and mechanistic picture. We will explore the primary industrial sources, delve into the fundamental chemical pathways of de novo synthesis and precursor-mediated formation, and examine the specific thermodynamic and kinetic factors that can lead to the 1,2,4,6,8,9-HxCDD substitution pattern. This guide is intended for researchers and professionals seeking a comprehensive understanding of dioxin formation chemistry.

Introduction: The Significance of PCDD/F Congeners

Polychlorinated dibenzo-p-dioxins are a family of 75 structurally related compounds (congeners), each containing a dibenzo-p-dioxin core substituted with one to eight chlorine atoms. Their environmental persistence, lipophilicity, and ability to bioaccumulate in the food chain are well-documented.[1][2] Toxicity varies dramatically between congeners and is primarily mediated through the activation of the aryl hydrocarbon (Ah) receptor.[3]

To standardize risk assessment, a system of Toxic Equivalency Factors (TEFs) has been established, which relates the toxicity of individual congeners to that of the most potent isomer, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD).[4] While 1,2,4,6,8,9-HxCDD is not one of the 17 highly toxic 2,3,7,8-substituted congeners assigned a TEF by the World Health Organization, its presence in environmental matrices and emissions provides crucial clues about the underlying formation chemistry in combustion systems. Understanding the pathways that lead to non-2,3,7,8-substituted congeners is essential for developing comprehensive kinetic models and effective mitigation strategies.

Table 1: WHO Toxic Equivalency Factors (TEFs) for 2,3,7,8-Substituted PCDD Congeners

| Congener | WHO 2005 TEF |

|---|---|

| Tetrachloro (TCDD) | |

| 2,3,7,8-TCDD | 1 |

| Pentachloro (PeCDD) | |

| 1,2,3,7,8-PeCDD | 1 |

| Hexachloro (HxCDD) | |

| 1,2,3,4,7,8-HxCDD | 0.1 |

| 1,2,3,6,7,8-HxCDD | 0.1 |

| 1,2,3,7,8,9-HxCDD | 0.1 |

| Heptachloro (HpCDD) | |

| 1,2,3,4,6,7,8-HpCDD | 0.01 |

| Octachloro (OCDD) | |

| 1,2,3,4,6,7,8,9-OCDD | 0.0003 |

Source: Based on data from various environmental agencies.[3][4]

Primary Sources of 1,2,4,6,8,9-HxCDD in Combustion

1,2,4,6,8,9-HxCDD, like all PCDD/Fs, is not produced intentionally but is an unintentional byproduct of processes involving carbon, chlorine, and thermal energy.[1][5]

-

Waste Incineration: Municipal solid waste (MSW), medical waste, and hazardous waste incinerators are primary sources of PCDD/Fs.[3][6] The heterogeneous nature of the fuel, presence of organic matter, and both organic (e.g., PVC) and inorganic chlorine sources create ideal conditions for dioxin formation in the post-combustion zones.[5]

-

Metallurgical Industries: Sintering plants, steel mills (especially electric arc furnaces), and secondary metal smelting operations can be significant emitters. The high temperatures, presence of carbon as a reducing agent, and chlorine from raw materials or scrap contribute to PCDD/F formation.

-

Chemical Manufacturing: Historically, the production of chlorinated organic chemicals, such as certain pesticides and chlorophenols (e.g., 2,4,5-trichlorophenol), resulted in significant dioxin contamination.

-

Natural and Uncontrolled Combustion: Forest fires, volcanic eruptions, and backyard barrel burning are also recognized sources, though their global contribution relative to industrial sources is less defined.[4]

General Formation Mechanisms of PCDD/Fs

The formation of PCDD/Fs in the cooling zones of combustion systems (typically 200-400°C) occurs primarily through two heterogeneous, surface-catalyzed pathways.[3]

De Novo Synthesis

The de novo (from new) synthesis pathway involves the formation of PCDD/Fs from the carbon matrix of fly ash or soot. This process does not rely on fully-formed aromatic precursors. The mechanism is a complex series of surface-mediated reactions involving oxidation, chlorination, and condensation of the carbon structure.

The key requirements for de novo synthesis are:

-

A Carbon Source: Soot, char, or other carbonaceous material in fly ash.[5]

-

A Chlorine Source: Gaseous HCl or Cl₂, or metal chlorides.

-

Oxygen: Required to break down the carbon matrix.

-

Catalysts: Transition metals, particularly copper and iron compounds, are potent catalysts.

-

Temperature: Optimal formation occurs between 200°C and 400°C.

De novo synthesis tends to produce a complex mixture of many different congeners and often results in a higher ratio of PCDFs to PCDDs.

Caption: High-level overview of the De Novo synthesis pathway on a fly ash surface.

Precursor-Mediated Synthesis

This pathway involves the formation of PCDD/Fs from the chemical transformation of chlorinated aromatic precursors, such as chlorophenols (CPs) and chlorobenzenes (CBzs). These precursors can be products of incomplete combustion or may be formed via the de novo pathway themselves.[5] The reactions typically involve the catalytic condensation of two precursor molecules.

For PCDD formation from chlorophenols, the general mechanism involves:

-

Adsorption: Two chlorophenol molecules adsorb onto a catalytic site on a fly ash particle.

-

Radical Formation: Formation of chlorophenoxy radicals, often through hydrogen abstraction.[7]

-

Condensation/Coupling: The radicals couple to form a pre-dioxin intermediate.

-

Cyclization & Elimination: The intermediate undergoes ring closure with the elimination of HCl or Cl₂ to form the stable dibenzo-p-dioxin ring structure.

This pathway is highly dependent on the specific structure of the precursor molecules, which largely dictates the resulting congener pattern.

Caption: General workflow for PCDD formation from chlorophenol precursors.

Specific Formation Mechanisms of 1,2,4,6,8,9-HxCDD

The precise, experimentally validated pathway for the formation of 1,2,4,6,8,9-HxCDD is not extensively documented in the literature, which has historically focused on the 2,3,7,8-substituted congeners. However, its formation can be explained through the principles of precursor condensation chemistry.

Theoretical Pathway from Chlorophenol Precursors

The substitution pattern of a PCDD congener is a direct result of the chlorine positions on the parent chlorophenol molecules and the way they couple. The formation of 1,2,4,6,8,9-HxCDD requires the condensation of two trichlorophenol molecules.

A key theoretical study using ab initio calculations investigated the formation of various PCDD isomers from 2,4,5-trichlorophenol (2,4,5-TCP).[8] While the study focused on 2,3,7,8-TCDD, 1,2,4,7,8-PeCDD, and 1,2,4,6,7,9-HxCDD, its findings provide a strong mechanistic basis for understanding the formation of the closely related 1,2,4,6,8,9-HxCDD isomer. The study concluded that such isomers are formed through radical-mediated pathways rather than direct condensation.[8]

The most plausible precursor combination to form 1,2,4,6,8,9-HxCDD is the self-condensation of 2,3,5-trichlorophenol or the cross-condensation of precursors like 2,3,5-trichlorophenol and 2,4,6-trichlorophenol .

Proposed Radical-Mediated Pathway:

-

Phenoxy Radical Formation: Two trichlorophenol molecules (e.g., 2,3,5-TCP) adsorb on a catalytic surface (like CuO on fly ash) and lose their phenolic hydrogens to form two 2,3,5-trichlorophenoxy radicals.[7]

-

Radical Coupling: One radical attacks the other at an un-substituted carbon position ortho to the oxygen atom. This forms a chlorinated 2-phenoxyphenol intermediate (a pre-dioxin).

-

Ring Closure (Cyclization): An intramolecular condensation reaction occurs. The oxygen from one ring attacks a chlorinated carbon on the other ring, displacing the chlorine atom.

-

Elimination: A final HCl molecule is eliminated to form the stable, aromatic dibenzo-p-dioxin structure of 1,2,4,6,8,9-HxCDD.

Caption: Plausible reaction sequence for 1,2,4,6,8,9-HxCDD formation.

Experimental Protocol: Investigating HxCDD Formation

To validate the proposed mechanisms and quantify the influence of process parameters on 1,2,4,6,8,9-HxCDD formation, a controlled laboratory experiment can be designed.

Objective: To determine the yield and isomer distribution of HxCDD congeners formed from the catalytic reaction of trichlorophenol precursors over a model fly ash.

Materials and Equipment:

-

Quartz tube furnace with programmable temperature control.

-

Mass flow controllers for precise gas mixing (Air, N₂).

-

Precursor delivery system (e.g., syringe pump with heated injection port).

-

Model fly ash: Silica base doped with a catalyst (e.g., 2% w/w CuO).

-

Precursor solutions: High-purity 2,3,5-trichlorophenol and 2,4,6-trichlorophenol in a suitable solvent (e.g., toluene).

-

Sampling train: Filter and sorbent trap (e.g., XAD-2 resin) for collecting products.

-

Analytical instrument: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) for congener-specific analysis.

-

¹³C-labeled internal standards for PCDD/F analysis.

Step-by-Step Methodology:

-

System Preparation: Pack a quartz reactor tube with a known mass of the model fly ash. Place the reactor in the tube furnace.

-

Purging: Purge the system with N₂ at a controlled flow rate while heating the furnace to the desired reaction temperature (e.g., 350°C).

-

Precursor Injection: Once the temperature is stable, switch the gas flow to a simulated flue gas mixture (e.g., 10% O₂, 90% N₂). Begin injecting the chlorophenol solution at a constant, low rate to ensure complete vaporization.

-

Reaction: Allow the reaction to proceed for a set duration (e.g., 60 minutes). Gaseous reactants will pass over the heated catalyst bed where PCDD/Fs are formed.

-

Product Collection: The effluent gas from the reactor is passed through the sampling train to capture both particle-bound and gas-phase PCDD/Fs.

-

Shutdown and Sample Recovery: After the reaction period, stop the precursor injection and cool the system under N₂ flow. Carefully recover the sorbent trap and filter. Extract the fly ash from the reactor tube.

-

Sample Extraction and Cleanup: Spike all samples with ¹³C-labeled internal standards. Perform solvent extraction (e.g., Soxhlet with toluene) followed by a multi-column cleanup procedure to isolate the PCDD/F fraction from interfering compounds.

-

Analysis: Concentrate the final extract and analyze by HRGC/HRMS for the identification and quantification of all HxCDD isomers, including 1,2,4,6,8,9-HxCDD.

Caption: Workflow from experimental reaction to final chemical analysis.

Conclusion and Future Directions

The formation of 1,2,4,6,8,9-HxCDD in combustion processes is governed by the fundamental principles of surface-catalyzed reactions of chlorinated aromatic precursors. While direct experimental evidence is limited, theoretical models and established mechanisms for other congeners strongly suggest its origin from the condensation of specific trichlorophenol isomers, mediated by radicals on catalytic fly ash surfaces. Its presence in emissions, though not of primary toxicological concern according to current TEF values, serves as a valuable indicator of the complex chemical environment within the post-combustion zones of thermal systems.

Future research should focus on laboratory-scale experiments, as outlined above, to confirm the proposed precursor-product relationships and to determine the kinetic parameters for the formation of 1,2,4,6,8,9-HxCDD and other non-2,3,7,8-substituted congeners. Such data are vital for refining comprehensive chemical kinetic models that can more accurately predict the full range of PCDD/F emissions from industrial sources and aid in the development of more effective control technologies.

References

-

Dryden, F. E., Ensley, H. E., Rossi, R. O., & Westbrook, E. J. (1980). Dioxins: Volume III. Assessment of Dioxin-Forming Chemical Processes. U.S. Environmental Protection Agency. [Link]

-

Liu, P., Zheng, M., Zhang, B., & Liu, W. (1999). Formation Pathways from 2,4,5-Trichlorophenol (TCP) to Polychlorinated Dibenzo-p-dioxins (PCDDs): An ab Initio Study. The Journal of Physical Chemistry A, 103(41), 8349-8355. [Link]

-

Wang, F., Chen, J., Zhang, L., Qiao, L., & Zhu, Q. (2017). Molecular Mechanism of Dioxin Formation from Chlorophenol based on Electron Paramagnetic Resonance Spectroscopy. Environmental Science & Technology, 51(10), 5599-5607. [Link]

-

Fernandes, A., & Santillo, D. (n.d.). Pollutant emissions from modern incinerators. Greenpeace Research Laboratories. [Link]

-

PubChem. (n.d.). 1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin. National Center for Biotechnology Information. [Link]

-

Brenner, K.S., & Huffer, R. (1988). Formation of polychlorinated dibenzodioxins and dibenzofurans from chlorophenols and chlorophenates at various temperatures-identification of trichlorodibenzodioxins. Chemosphere, 17(2), 213-222. [Link]

-

Coalition for Responsible Waste Incineration. (n.d.). CRWI Technical Information - Dioxin. [Link]

-

Lin, Y.-C., Li, H.-W., & Chang-Chien, G.-P. (2019). Measurement of Dioxin Emissions from a Small-Scale Waste Incinerator in the Absence of Air Pollution Controls. International Journal of Environmental Research and Public Health, 16(7), 1279. [Link]

-

Zhan, J., Zhang, D., Zhang, Y., & Liu, C. (2010). Quantum chemical and kinetic study on dioxin formation from the 2,4,6-TCP and 2,4-DCP precursors. The Journal of Physical Chemistry A, 114(20), 6127-6135. [Link]

-

Dearden, J. C. (2008). Dioxins and other harmful incinerator emissions. [Link]

-

Kim, S., Lee, S., Choi, S., Kim, D., & Lee, D. (2023). Polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) concentrations in the environment and blood of residents living near industrial waste incinerators in South Korea. Environmental Research, 235, 116641. [Link]

- Patent CN104311396A. (2015). Synthetic method of 2,4,6-trichlorophenol.

- Patent EP0002373A1. (1979). A method of making 2,4,5-trichlorophenol.

-

National Research Council (US) Committee on the Health Risks of Dioxin and Related Compounds. (2003). Sources of Dioxins and Dioxin-like Compounds in the Environment. In Dioxins and Dioxin-Like Compounds in the Food Supply: Strategies to Decrease Exposure. National Academies Press (US). [Link]

-

Shanqing, L. (2023). Exploration of Quantum Chemistry Methods to Explain Mechanism of Mechanochemical Degradation of Typical Organic Pollutants. Semantic Scholar. [Link]

-

Lou, J. C., & Lee, S. S. (2000). Mechanisms of Dioxin Formation from the High-Temperature Pyrolysis of 2-Chlorophenol. Environmental Science & Technology, 34(12), 2491-2497. [Link]

-

Chiu, P. C., & Lee, C. M. (1998). Degradation of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol by combining pulse electric discharge with bioremediation. Journal of Environmental Engineering, 124(8), 743-749. [Link]

-

Wang, Y., Zhang, Y., & Li, Y. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. Toxics, 11(12), 1024. [Link]

-

Datta, S., & Limpanuparb, T. (2020). Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis. Molecules, 25(23), 5697. [Link]

-

Wikipedia. (n.d.). Heptachlorodibenzo-p-dioxin. [Link]

Sources

- 1. Dioxins and other harmful incinerator emissions – United Kingdom Without Incineration Network [ukwin.org.uk]

- 2. Heptachlorodibenzo-p-dioxin - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. CRWI Technical Information - Dioxin [crwi.org]

- 5. dioxin20xx.org [dioxin20xx.org]

- 6. Measurement of Dioxin Emissions from a Small-Scale Waste Incinerator in the Absence of Air Pollution Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of Dioxin Formation from Chlorophenol based on Electron Paramagnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Toxicokinetics of 1,2,4,6,8,9-Hexachlorodibenzo-P-dioxin in mammalian systems

A Technical Guide on the Non-2,3,7,8 Paradigm in Mammalian Systems

Part 1: Executive Summary & Structural Determinants

1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin (1,2,4,6,8,9-HxCDD) serves as a critical reference point in dioxin toxicology. Unlike the highly toxic 2,3,7,8-substituted congeners (e.g., TCDD or 1,2,3,7,8,9-HxCDD), this isomer lacks lateral chlorination at the 3 and 7 positions. This structural nuance dictates a radically different toxicokinetic (TK) profile characterized by rapid metabolic clearance rather than bioaccumulation.

For drug development and toxicology professionals, understanding 1,2,4,6,8,9-HxCDD is essential not for its toxicity, but for its role as a negative control in Structure-Activity Relationship (SAR) studies and as a critical interferent in high-resolution mass spectrometry (HRMS) analysis.

Molecular Architecture & Physicochemical Profile

| Property | Value / Description | Toxicokinetic Implication |

| Molecular Formula | C₁₂H₂Cl₆O₂ | High molecular weight drives lipophilicity. |

| Substitution Pattern | 1,2,4,6,8,9 (Non-2,3,7,8) | Critical: Positions 3 and 7 are unsubstituted hydrogens. |

| Log K_ow | ~7.4 - 7.8 (Predicted) | High affinity for adipose tissue initially, but limited retention. |

| TEF Value | 0 (WHO 2005/2022) | Negligible affinity for the Aryl Hydrocarbon Receptor (AhR). |

| Solubility | Water: < 1 ng/L; Lipids: High | Requires lipoprotein transport in systemic circulation. |

Part 2: Toxicokinetics (ADME)

Absorption

Like other lipophilic xenobiotics, 1,2,4,6,8,9-HxCDD is absorbed efficiently via the gastrointestinal tract (>80% absorption from oil vehicles). It partitions immediately into chylomicrons and is transported via the lymphatic system, bypassing initial first-pass hepatic clearance.

Distribution: The Sequestration Divergence

This is where 1,2,4,6,8,9-HxCDD diverges from toxic congeners.

-

Toxic Congeners (e.g., 2,3,7,8-TCDD): Induce CYP1A2 in the liver and bind to it with high affinity, leading to "hepatic sequestration" (Liver:Fat ratio > 1).

-

1,2,4,6,8,9-HxCDD: Does not bind CYP1A2 effectively. Consequently, it follows passive thermodynamic partitioning. It distributes transiently to adipose tissue but does not accumulate in the liver. The Liver:Fat concentration ratio is typically < 0.1.

Metabolism: The Mechanism of Clearance

The rapid elimination of 1,2,4,6,8,9-HxCDD is driven by the accessibility of the 3 and 7 carbon positions.

-

Enzymatic Attack: Cytochrome P450 enzymes (primarily CYP1A1/1A2, despite low induction) can easily access the unsubstituted hydrogens.

-

Reaction: Epoxidation across the 2-3 or 3-4 bond, followed by rearrangement to a hydroxylated metabolite (hydroxy-HxCDD).

-

Conjugation: The hydroxyl group serves as a handle for Phase II enzymes (UDP-glucuronosyltransferases), forming polar glucuronides that are readily excreted.

Excretion

-

Primary Route: Feces (via bile as conjugated metabolites).

-

Secondary Route: Urine (minor, only for highly polar breakdown products).

-

Half-Life: Days to weeks (contrast with 7+ years for 2,3,7,8-substituted congeners in humans).

Part 3: Visualization of Metabolic Fate

The following diagram illustrates the divergent pathways between a toxic congener and 1,2,4,6,8,9-HxCDD, highlighting the "Metabolic Gate" at the 3,7 positions.

Figure 1: Divergent toxicokinetic pathways. Note the metabolic blockade for toxic congeners vs. rapid oxidation for 1,2,4,6,8,9-HxCDD.

Part 4: Analytical Protocol (Self-Validating System)

In drug development and environmental monitoring, distinguishing 1,2,4,6,8,9-HxCDD from the toxic 1,2,3,4,7,8-HxCDD is critical to avoid false positives in TEQ (Toxic Equivalency) calculations.

Protocol: Isomer-Specific Quantitation via ID-HRMS

Objective: Separate and quantify 1,2,4,6,8,9-HxCDD in biological matrices (Liver/Adipose). Standard: Based on EPA Method 1613B / 8290.

Step 1: Sample Preparation & Spiking

-

Homogenize 10g of tissue.

-

Internal Standard Spike: Add 100 µL of ¹³C₁₂-1,2,3,6,7,8-HxCDD (Surrogate). Note: A specific ¹³C-labeled 1,2,4,6,8,9-HxCDD standard is preferred if available to track specific recovery.

-

Desiccate with anhydrous sodium sulfate.

Step 2: Extraction (Soxhlet)

-

Extract with Toluene for 16 hours (Dean-Stark trap to remove moisture).

-

Lipid determination: Gravimetric analysis of an aliquot.

Step 3: Multi-Column Cleanup (The "Self-Validating" Step)

-

Acid/Base Silica: Oxidizes lipids. 1,2,4,6,8,9-HxCDD survives; lipids are burned.

-

Alumina Column: Separates PCBs from Dioxins.

-

Carbon Column (PX-21):

-

Mechanism: Planar molecules bind strongly.

-

Forward Elution: Elute mono-ortho PCBs.

-

Reverse Elution (Toluene): Recovers HxCDDs.

-

Step 4: HRGC/HRMS Analysis

-

Column: DB-5ms (60m x 0.25mm) or SP-2331 (for cyano-phase specificity).

-

Resolution Check: You must demonstrate valley resolution (>25%) between 1,2,4,6,8,9-HxCDD and 1,2,3,4,7,8-HxCDD.

-

Mass Spec: SIM Mode at m/z 389.8156 (M) and 391.8127 (M+2).

Workflow Diagram

Figure 2: Analytical workflow emphasizing the critical resolution checkpoint.

Part 5: References

-

U.S. Environmental Protection Agency (EPA). (2007). Method 8280B: Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS).

-

Van den Berg, M., et al. (2006).[1] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds.[1][2] Toxicological Sciences.

-

National Toxicology Program (NTP). (2006). Toxicology and Carcinogenesis Studies of 2,3,7,8-Tetrachlorodibenzo-p-dioxin in Female Harlan Sprague-Dawley Rats. (Comparative context for sequestration).

-

Birnbaum, L. S. (1985). The role of structure in the disposition of halogenated aromatic hydrocarbons.[3] Environmental Health Perspectives. (Foundational text on SAR and metabolism).

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998).[4] Toxicological Profile for Chlorinated Dibenzo-p-dioxins.

Sources

Methodological & Application

Application Note: High-Precision Determination of 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin by HRGC/HRMS

[1]

Executive Summary

This protocol details the isomer-specific analysis of 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin (1,2,4,6,8,9-HxCDD) in complex environmental and biological matrices.[1] While often overshadowed by the 2,3,7,8-substituted "toxic 17" congeners, 1,2,4,6,8,9-HxCDD serves as a critical marker for specific industrial contamination sources (e.g., pentachlorophenol impurities) and represents a significant analytical interference that must be resolved to prevent false positives in regulatory compliance monitoring.[1]

This guide utilizes Isotope Dilution High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS) , the gold standard for definitive identification and quantitation at the femtogram (fg) level.

Scientific Rationale & Causality

The Analytical Challenge

The primary challenge in analyzing 1,2,4,6,8,9-HxCDD is chromatographic resolution .[1] There are 10 possible hexachlorodibenzo-p-dioxin isomers. The 1,2,4,6,8,9- congener is a non-2,3,7,8-substituted isomer.[1][2] In standard regulatory methods (e.g., EPA 1613B), it acts as a potential co-eluter that can bias the quantification of the toxic 1,2,3,4,6,7-HxCDD or 1,2,3,6,7,8-HxCDD isomers if the GC column selectivity is not optimized.[1]

Why HRGC/HRMS?

-

Selectivity: Low-resolution MS (LRMS) cannot distinguish between HxCDDs and interfering polychlorinated diphenyl ethers (PCDEs) or other matrix artifacts with similar nominal masses. HRMS (Resolution > 10,000) is required to separate the exact mass of the HxCDD molecular ion from isobaric interferences.

-

Quantification: Isotope dilution (using

-labeled internal standards) corrects for losses during the rigorous extraction and cleanup steps, ensuring data accuracy despite matrix suppression or extraction inefficiencies.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data reporting.

Figure 1: Isotope Dilution Workflow for 1,2,4,6,8,9-HxCDD Analysis.[1]

Detailed Protocol

Reagents and Standards

-

Native Standard: 1,2,4,6,8,9-HxCDD (Certified Reference Material).[1]

-

Labeled Internal Standard:

-1,2,4,6,8,9-HxCDD (if available) or -

Cleanup Standard:

-2,3,7,8-TCDD (to monitor cleanup loss). -

Recovery Standard:

-1,2,3,4-TCDD (added immediately prior to injection).[1]

Sample Preparation (Self-Validating System)

The cleanup process must remove lipids and PCDEs without losing the target analyte.

-

Extraction: Extract samples (10g solid / 1L aqueous) with Toluene (solids) or DCM (aqueous) for 16-24 hours.

-

Acid/Base Silica: Passage through layered silica (Sulfuric acid/Sodium Hydroxide) to oxidize lipids and phenols.

-

Carbon Column Fractionation:

HRGC Parameters

The separation of 1,2,4,6,8,9-HxCDD from the toxic 1,2,3,4,6,7-HxCDD and 1,2,3,6,7,8-HxCDD is column-dependent.[1]

-

Column: Agilent DB-5ms UI (60m x 0.25mm x 0.25µm) or Phenomenex ZB-5ms.

-

Note: A 60m column is mandatory for sufficient isomer resolution.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1-2 µL Splitless (280°C).

-

Oven Program:

HRMS Parameters (Magnetic Sector)

-

Ionization: Electron Impact (EI) at >35 eV.

-

Resolution: ≥ 10,000 (10% Valley definition).[6]

-

Mode: Selected Ion Monitoring (SIM).

Table 1: Monitored Ions for HxCDD Analysis

| Analyte Type | Descriptor | Exact Mass (m/z) | Isotopic Composition |

| Native HxCDD | Quantitation Ion | 389.8156 | |

| Confirmation Ion | 391.8127 | ||

| Quantitation Ion | 401.8559 | ||

| Confirmation Ion | 403.8529 | ||

| PFK Lock Mass | Lock Mass | 392.9760 | Perfluorokerosene Reference |

Quality Assurance & Identification Criteria

To ensure the "Trustworthiness" of the result, every peak must meet the following criteria before being identified as 1,2,4,6,8,9-HxCDD:

-

Retention Time (RT): The peak RT must be within ±2 seconds of the corresponding labeled internal standard (or authentic standard in the calibration mix).

-

Isotope Ratio: The ratio of the integrated areas of the two native ions (m/z 389.8156 / 391.8127) must be within ±15% of the theoretical ratio (1.24) .

-

Signal-to-Noise (S/N): > 10:1 for Quantitation; > 2.5:1 for Detection.

-

Chromatographic Resolution:

-

The valley between 1,2,4,6,8,9-HxCDD and the nearest isomer (typically 1,2,3,4,6,7-HxCDD on DB-5ms) must be < 25% of the peak height.[1]

-

Logic for Identification

Figure 2: Decision Tree for Positive Identification.

Calculation (Isotope Dilution)

Concentration (

Where:

References

-

U.S. Environmental Protection Agency. (1994).[1] Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[1][7] Washington, D.C.[1] Link

-

Fishman, V. N., et al. (2007).[1] Chromatographic Separation of 2,3,7,8-Substituted Dioxin and Furan Congeners.[1][5][8] Organohalogen Compounds.[1][3][5][7][9][10][11] Link

-

Cambridge Isotope Laboratories. (2023).[1] Dioxin and Furan Standards Guide.Link

-

Agilent Technologies. (2020).[1] Analysis of Dioxins in Environmental Samples using GC/MS/MS (Application Note).Link

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. env.go.jp [env.go.jp]

- 3. apps.nelac-institute.org [apps.nelac-institute.org]

- 4. dioxin20xx.org [dioxin20xx.org]

- 5. dioxin20xx.org [dioxin20xx.org]

- 6. famic.go.jp [famic.go.jp]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. dr6j45jk9xcmk.cloudfront.net [dr6j45jk9xcmk.cloudfront.net]

- 10. T3DB: 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin [t3db.ca]

- 11. 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | C12H2Cl6O2 | CID 29575 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Precision Quantification of 1,2,4,6,8,9-HxCDD via Isotope Dilution Mass Spectrometry (IDMS)

This Application Note is designed for researchers and analytical chemists requiring high-precision quantification of 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin (1,2,4,6,8,9-HxCDD) . While often overshadowed by the 2,3,7,8-substituted congeners, this specific isomer is a critical marker for specific combustion sources and chemical impurities (e.g., in pentachlorophenol production).

Executive Summary

Quantifying dioxin congeners at ultra-trace levels (femtogram/gram) requires a methodology that compensates for analyte loss during complex extraction and cleanup procedures. This protocol details the quantification of 1,2,4,6,8,9-HxCDD using Isotope Dilution Mass Spectrometry (IDMS). Unlike external calibration, IDMS utilizes a stable isotope-labeled analog added prior to extraction, serving as an internal reference that corrects for recovery losses and matrix effects in real-time.

Key Technical Challenge: 1,2,4,6,8,9-HxCDD is a non-2,3,7,8-substituted isomer. On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms), it may co-elute with other HxCDD isomers. This protocol emphasizes chromatographic resolution and the selection of appropriate

Scientific Background & IDMS Principle

The Necessity of IDMS

Dioxin analysis involves multi-stage cleanup (acid/base silica, carbon fractionation) which inevitably results in variable analyte loss.

-

External Standard Method: Fails because it cannot account for sample-specific losses (e.g., 60% recovery in Sample A vs. 85% in Sample B).

-

Isotope Dilution: A known amount of Carbon-13 labeled standard (

-HxCDD) is spiked into the sample before extraction. Since the native (natural) 1,2,4,6,8,9-HxCDD and the

Quantification Logic

The concentration (

Where:

- = Area of the native 1,2,4,6,8,9-HxCDD (m/z 389.816).

- = Area of the labeled internal standard (m/z 401.856).

- = Concentration of the internal standard.

- = Relative Response Factor determined during calibration.

Isomer Specificity

1,2,4,6,8,9-HxCDD must be chromatographically resolved from the toxic 1,2,3,4,7,8-HxCDD and 1,2,3,6,7,8-HxCDD isomers. While DB-5ms is the standard screening column, a cyano-propyl phase (e.g., SP-2331 or DB-Dioxin ) is recommended for confirmation if co-elution is suspected.

Materials and Standards

Reference Standards

Accurate quantification relies on high-purity standards.

-

Native Standard: 1,2,4,6,8,9-HxCDD (e.g., Wellington Labs or CIL).

-

Labeled Internal Standard (Surrogate): Ideally

-1,2,4,6,8,9-HxCDD.-

Note: If the exact

-1,2,4,6,8,9 isomer is unavailable, the protocol defaults to the closest eluting 2,3,7,8-substituted labeled congener (typically

-

Reagents

-

Solvents: Dichloromethane (DCM), Toluene, Hexane, Nonane (Ultra-Resi-Analyzed grade).

-

Adsorbents: Silica Gel (Acidified 44% w/w H2SO4), Alumina (Basic), Activated Carbon (AX-21).

Experimental Protocol

Workflow Diagram

The following diagram outlines the critical path from sampling to data acquisition.

Caption: Step-by-step IDMS workflow ensuring analyte recovery correction.

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

-

Homogenize the sample (soil, sediment, or tissue) to a fine powder or uniform liquid.

-

Weigh 10 g (solids) or measure 1 L (aqueous).

-

Spike with 100 µL of the Labeled Internal Standard Solution (containing ~2 ng/mL

-HxCDD).-

Mechanism:[1] This establishes the

baseline. Any loss after this point affects native and label equally.

-

Step 2: Extraction

-

Solids: Soxhlet extraction with Toluene for 16–24 hours (Dean-Stark trap if moisture is present).

-

Aqueous: Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) in a separatory funnel (3x extractions).

-

Concentrate extract to ~10 mL using a rotary evaporator. Exchange solvent to Hexane.

Step 3: Multi-Stage Cleanup

Interference removal is critical to prevent false positives from PCDEs (Polychlorinated diphenyl ethers).

-

Acid/Base Silica: Pass extract through a column packed with layers of silica, 44% sulfuric acid silica, and sodium hydroxide silica. Elute with Hexane. Removes lipids and oxidizable matrix.

-

Carbon Fractionation (AX-21): Load extract onto carbon/celite.

-

Alumina: Final polish using basic alumina. Elute with 50% DCM/Hexane.

Step 4: Final Concentration

-

Concentrate the purified extract to near dryness under nitrogen.

-

Add Recovery Standard (e.g.,

-1,2,3,4-TCDD) to monitor the volume of the final injection (Internal Standard for Syringe). -

Bring final volume to 20 µL in Nonane.

HRGC-HRMS Analysis Parameters

Instrumentation

-

GC: Agilent 7890B or equivalent.

-

MS: Magnetic Sector High-Resolution MS (e.g., Thermo DFS or Waters AutoSpec).

-

Resolution:

10,000 (10% Valley definition).

GC Conditions

-

Column: DB-5ms (60m x 0.25mm ID x 0.25µm film).

-

Note: A 60m column is preferred over 30m to separate 1,2,4,6,8,9-HxCDD from the 1,2,3,4,6,8 isomer.

-

-

Oven Program:

-

140°C (hold 1 min)

-

20°C/min to 200°C

-

2.5°C/min to 300°C (hold 20 min).

-

-

Injector: Splitless, 280°C.

Mass Spectrometry (SIM)

Monitor the two most abundant ions in the molecular cluster for both native and labeled compounds.

| Analyte | Ion Type | m/z (Exact Mass) | Isotopic Composition |

| 1,2,4,6,8,9-HxCDD | Quantitation | 389.8156 | M+2 ( |

| Confirmation | 391.8127 | M+4 ( | |

| Quantitation | 401.8559 | M+2 ( | |

| Confirmation | 403.8530 | M+4 ( |

Data Analysis & Quality Control

Identification Criteria

For a positive identification of 1,2,4,6,8,9-HxCDD:

-

Retention Time: Must be within ±2 seconds of the authentic standard (or relative to the labeled analog).

-

Isotope Ratio: The ratio of the two monitored ions (m/z 389.8156 / 391.8127) must be within ±15% of the theoretical value (1.24 for Cl6).

-

Signal-to-Noise: S/N > 2.5 for detection; S/N > 10 for quantification.

Logic Diagram: Quantification Decision

The following diagram illustrates the decision logic for validating the data.

Caption: Automated decision logic for validating HxCDD identification.

References

-

U.S. Environmental Protection Agency. (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[5] EPA 821-B-94-005. Link

-

Wellington Laboratories. (2024). Reference Standards for Dioxins, Furans, and PCBs.[2][4][6][7][8] (Catalog). Link

-

Cambridge Isotope Laboratories. (2024). Dioxin and Furan Standards.[3][4][9][6][8][10][11][12][13]Link

-

Fishman, V. N., et al. (2007). Comparison of DB-5ms and VF-5ms GC columns for the separation of all 136 tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans. Organohalogen Compounds, 69, 641-644. Link

Sources

- 1. famic.go.jp [famic.go.jp]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. agilent.com [agilent.com]

- 4. alphalab.com [alphalab.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. dspsystems.eu [dspsystems.eu]

- 7. well-labs.com [well-labs.com]

- 8. dspsystems.eu [dspsystems.eu]

- 9. dioxin20xx.org [dioxin20xx.org]

- 10. isotope.com [isotope.com]

- 11. NEMI Method Summary - 1613B [nemi.gov]

- 12. 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | C12H2Cl6O2 | CID 29575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. well-labs.com [well-labs.com]

Application Note: Advanced Sample Cleanup Procedures for 1,2,4,6,8,9-Hexachlorodibenzo-p-dioxin in Biological Tissues

Introduction & Scope